Midkine was first identified as a product of a retinoic acid-responsive gene during embryonic development . It is classified as a low molecular weight basic protein that binds heparin, sharing approximately 46% homology with pleiotrophin, another growth factor. The protein is secreted and exhibits diverse functions in both normal physiology and pathological conditions, particularly in cancer where its expression is often upregulated .
Human midkine can be synthesized using recombinant DNA technology. The process typically involves the following steps:
The molecular structure of human midkine consists of two distinct domains connected by a hinge region, stabilized by five disulfide bonds. The N-terminal domain (amino acids 15–52) and the C-terminal domain (amino acids 62–104) are critical for its biological activity .
Human midkine participates in various biochemical reactions:
Human midkine exerts its effects primarily through receptor-mediated signaling:
Human midkine has several applications in biomedical research:
Human midkine (MDK) is a cysteine-rich, heparin-binding polypeptide composed of 121 amino acids after cleavage of its 20-residue signal peptide. The mature protein has a molecular mass of 13.3 kDa (theoretical MW: 13,240 Da) and an isoelectric point (pI) of 10.5–11.0 due to its high lysine/arginine content (18 basic residues). The canonical amino acid sequence begins with Val-Ala-Lys (VAK...) but exhibits N-terminal microheterogeneity, with isoforms containing two additional residues (Val-Ala or other variants) due to signal peptide cleavage variability [3] [5].
Table 1: Primary Structural Features of Human Midkine
Property | Value/Characteristics |
---|---|
Amino Acid Count | 121 (mature form) |
Signal Peptide | 20 residues (cleaved) |
Theoretical Molecular Mass | 13.24 kDa |
Isoelectric Point (pI) | 10.5–11.0 |
Cysteine Residues | 10 (forming 5 disulfide bonds) |
Basic Residues (Lys/Arg) | 18 (15.0% of sequence) |
Known Modifications | None (non-glycosylated, non-phosphorylated) |
Midkine lacks post-translational modifications such as glycosylation or phosphorylation, as confirmed by studies of proteins expressed in E. coli, baculovirus, and human hepatoma cells [3]. This simplifies recombinant production but necessitates precise disulfide bond formation for biological activity. The protein’s stability derives from its compact disulfide architecture rather than glycan attachments.
Midkine adopts a bipartite structure organized into two globular domains connected by a flexible linker:
Table 2: Disulfide Bond Architecture in Human Midkine
Domain | Disulfide Bonds | Stabilized Structural Elements |
---|---|---|
N-Domain | Cys25-Cys43 | β-sheet 1 ↔ β-sheet 3 |
Cys31-Cys47 | β-sheet 2 ↔ loop | |
Cys35-Cys52 | β-sheet 2 ↔ C-terminus of domain | |
C-Domain | Cys70-Cys94 | β-sheet 1 ↔ β-sheet 3 |
Cys77-Cys104 | β-sheet 2 ↔ C-tail anchor |
The protein’s tertiary structure is maintained entirely by its five disulfide bonds. Disruption of these bonds abolishes receptor binding and biological activity. Zebrafish Mdkb NMR structures confirm this architecture is evolutionarily conserved from fish to mammals [3] [9].
Midkine binds heparin/heparan sulfate (HS) with high affinity (Kd ~10⁻⁹ M) through two clusters of basic residues:
These clusters facilitate interactions with sulfated glycosaminoglycans (GAGs) on proteoglycans or cell surfaces. Heparin binding serves dual roles:
Table 3: Heparin-Binding Sites and Functional Consequences
Binding Site | Key Residues | Structural Location | Functional Role |
---|---|---|---|
B1 Cluster | Lys42, Arg43, Lys46 | N-domain β-sheet 3 | Anchors MK to cell-surface HSPG |
B2 Cluster | Arg78, Lys79, Lys82 | C-domain β-sheet 1 | Enhances PTPζ/ALK receptor engagement |
C-Tail | Lys112, Arg116 | Disordered C-terminus | Bactericidal membrane disruption |
Heparin competition assays show that MK’s neurite-promoting and chemotactic activities (EC50 0.1–10 ng/mL) are abolished by heparinase treatment or high-salt conditions, confirming sulfate dependence [2] [7]. The C-terminal tail’s basic residues (Lys112, Arg116) also enable direct bactericidal membrane disruption [6].
Midkine and pleiotrophin (PTN) constitute a two-member cytokine family sharing 45–50% sequence homology and structural similarities, yet exhibiting distinct functional profiles:
Structural Similarities
Key Differences
Evolutionary Insights:
Recombinant human midkine (rhMK) is produced primarily in prokaryotic systems due to its lack of glycosylation. Key methodologies include:
Expression Systems
Refolding and Purification
Table 4: Recombinant Production Workflows for Human Midkine
Step | E. coli Method | Pichia pastoris Method |
---|---|---|
Expression | Cytoplasmic inclusion bodies | Secreted to extracellular medium |
Solubilization | 6 M guanidine HCl | None (soluble) |
Refolding | Dilution in redox buffer + L-arginine | In vivo (oxidative periplasm) |
Primary Purification | S-Sepharose cation exchange | Heparin affinity chromatography |
Endotoxin Removal | Detergent washes/LPS-affinity columns | Unnecessary (eukaryotic system) |
Final Purity | >97% (SDS-PAGE/HPLC) | >90% (SDS-PAGE) |
Bioactivity | 0.1–10 ng/mL (neutrophil chemotaxis) | Comparable to native MK |
Quality Control:
Challenges include maintaining correct disulfide bonds during E. coli refolding and eliminating endotoxins for in vivo applications. Tag-free rhMK produced in Pichia offers superior biocompatibility but at higher production costs [5] [7] [8].
Tables summarize structural and biochemical data derived from cited literature. Interactive tables would enable sorting by domain/residue properties in digital formats.
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6